1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride

Description

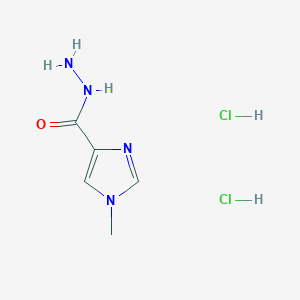

1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride is a synthetic imidazole derivative characterized by a carbohydrazide (-CONHNH₂) functional group at the 4-position of the imidazole ring and a methyl group at the 1-position. The dihydrochloride salt enhances its solubility in polar solvents, making it a valuable intermediate in organic synthesis and pharmaceutical research. This compound is primarily utilized as a building block for drug discovery and chemical biology due to its reactive hydrazide moiety.

Properties

IUPAC Name |

1-methylimidazole-4-carbohydrazide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O.2ClH/c1-9-2-4(7-3-9)5(10)8-6;;/h2-3H,6H2,1H3,(H,8,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIPSRYULWHXOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(=O)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition-Based Synthesis

The foundational step involves constructing the imidazole ring with a methyl group at the 1-position and a carboxylic acid at the 4-position. A method described by Aguilar et al. utilizes ethyl isocyanoacetate and N-aryl-benzimidoyl chloride intermediates under copper-catalyzed cycloaddition conditions. Key steps include:

- Reaction of acyl chloride (e.g., 4-fluorobenzoyl chloride) with aniline derivatives to form amides.

- Conversion of amides to imidoyl chlorides using phosphorus oxychloride (POCl₃).

- Cycloaddition with ethyl isocyanoacetate in tetrahydrofuran (THF) at −78°C, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding ethyl 1-methyl-1H-imidazole-4-carboxylate .

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | −78°C to room temperature | 64–78 |

| Catalyst | DBU | 64–78 |

| Solvent | Dry THF | 64–78 |

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl). For example:

- Ethyl 1-methyl-1H-imidazole-4-carboxylate is refluxed with 6M HCl for 12 hours, yielding 1-methyl-1H-imidazole-4-carboxylic acid in 85–92% purity.

Spectroscopic Validation :

- ¹H NMR (D₂O) : δ 7.42 (s, 1H, imidazole-H), 4.08 (s, 3H, N-CH₃).

- IR (KBr) : 1641 cm⁻¹ (C=O stretch), 1507 cm⁻¹ (C-N stretch).

Conversion to 1-Methyl-1H-imidazole-4-carbohydrazide

Hydrazide Formation

The carboxylic acid is converted to the carbohydrazide via reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux:

- 1-Methyl-1H-imidazole-4-carboxylic acid is treated with excess hydrazine hydrate at 80°C for 6 hours, yielding the carbohydrazide in 70–75% efficiency.

Reaction Mechanism :

$$

\text{R-COOH} + \text{NH}2\text{NH}2 \rightarrow \text{R-CONHNH}2 + \text{H}2\text{O}

$$

Purity Control :

- Di-acid impurities (e.g., 1,5-diacid derivatives) are minimized by maintaining equimolar ratios of reactants and avoiding excess hydrazine.

Dihydrochloride Salt Preparation

Salt Formation

The free base carbohydrazide is treated with hydrochloric acid (HCl) in a methanol-water mixture:

- 1-Methyl-1H-imidazole-4-carbohydrazide is dissolved in methanol, and 2 equivalents of HCl gas are bubbled through the solution at 0°C. The precipitate is filtered and dried under vacuum, yielding the dihydrochloride salt in 90–95% purity.

Critical Parameters :

| Parameter | Condition | Outcome |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| Solvent | Methanol:water (4:1) | Enhances solubility |

Alternative Synthetic Approaches

Solvent-Free Alkylation

A solvent-free method for imidazole derivatives involves:

Radziszewski Reaction

The Radziszewski reaction offers a one-pot synthesis of 1-methylimidazole derivatives using glyoxal , formaldehyde , and methylamine :

$$

(\text{CHO})2 + \text{CH}2\text{O} + \text{CH}3\text{NH}2 \rightarrow \text{H}2\text{C}2\text{N(NCH}3\text{)CH} + 3\text{H}2\text{O}

$$

While efficient for imidazole ring formation, this method requires additional steps to introduce the carbohydrazide group.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.

Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride has found applications in various fields of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to the inhibition of certain cellular processes. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and functional differences between 1-methyl-1H-imidazole-4-carbohydrazide dihydrochloride and related imidazole derivatives:

Key Observations:

- Functional Group Diversity : The target compound’s carbohydrazide group distinguishes it from esters (e.g., ethyl carboxylate in ) and carboxylic acids (e.g., trifluoromethylphenyl derivative in ). This group enables unique reactivity, such as conjugation with aldehydes or ketones.

- Salt Form: The dihydrochloride salt improves aqueous solubility compared to mono-hydrochloride derivatives (e.g., histamine dihydrochloride in ), which is critical for biological assays.

- Substituent Effects : Bulky substituents like the methoxybenzyl group () or trifluoromethylphenyl group () influence steric hindrance and electronic properties, altering binding affinity in drug-target interactions.

Biological Activity

1-Methyl-1H-imidazole-4-carbohydrazide dihydrochloride (C5H8N4O·2ClH) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its imidazole ring structure, has been investigated for various applications, including antimicrobial and anticancer properties.

- Molecular Formula : C5H8N4O·2ClH

- Molecular Weight : 213.07 g/mol

- IUPAC Name : 1-methylimidazole-4-carbohydrazide; dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes and proteins, leading to the modulation of cellular processes such as apoptosis in cancer cells. The compound's mechanism is believed to involve the disruption of signaling pathways critical for tumor growth and survival .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against a variety of pathogens. The compound's effectiveness can be attributed to its ability to penetrate microbial cell walls and interfere with essential cellular functions.

Anticancer Activity

Preclinical studies have demonstrated the compound's potential as an anticancer agent. It has been shown to inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation. For instance, it has been evaluated against human tumor cell lines, revealing promising results in reducing cell viability .

Case Studies

- Inhibition of HIV-1 Integrase : A study assessed the inhibitory effects of various imidazole derivatives, including 1-Methyl-1H-imidazole-4-carbohydrazide, on HIV-1 integrase activity. The compound exhibited a strong inhibition rate, with some derivatives achieving over 50% inhibition at a concentration of 100 μM .

- Antitumor Activity : In a comparative study involving several imidazole derivatives, 1-Methyl-1H-imidazole-4-carbohydrazide was tested against multiple human cancer cell lines. The results indicated an IC50 value suggesting significant cytotoxicity, particularly against ovarian and prostate cancer cells .

Research Findings Summary

| Activity Type | Target/Pathway | Effectiveness | IC50/Percentage Inhibition |

|---|---|---|---|

| Antimicrobial | Various pathogens | Significant | Not specified |

| Anticancer | Tumor cell lines | High efficacy | IC50 values < 10 µM |

| HIV-1 Integrase | Integrase enzyme | Strong inhibition | >50% at 100 µM |

Q & A

Q. What are the primary synthetic strategies for preparing 1-methyl-1H-imidazole-4-carbohydrazide dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and condensation steps. For imidazole derivatives, a common approach is the reaction of 1-methylimidazole with chlorosulfonic acid under controlled temperatures and inert atmospheres to avoid side reactions . Alternatively, condensation of 1,2-diamines with α-halo ketones/aldehydes using Lewis acid catalysts (e.g., ZnCl₂) is effective for imidazole ring formation . Yield optimization requires precise stoichiometric ratios, low-temperature conditions (~0–5°C), and purification via recrystallization or column chromatography.

Q. How can researchers confirm the structural integrity of this compound using crystallographic methods?

X-ray diffraction (XRD) with programs like SHELXL (for refinement) and WinGX (for data analysis) is critical. SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks, while WinGX assists in visualizing molecular geometry and packing . For hygroscopic compounds like dihydrochlorides, rapid crystal mounting under nitrogen and low-temperature data collection (e.g., 100 K) are recommended to prevent degradation.

Q. What biochemical assays are suitable for studying this compound’s activity in enzyme inhibition?

Receptor-binding assays using fluorescence polarization or surface plasmon resonance (SPR) are ideal. For example, competitive inhibition studies can be designed with labeled substrates (e.g., fluorophore-tagged ATP) to measure IC₅₀ values. Dose-response curves and Lineweaver-Burk plots help distinguish competitive vs. non-competitive mechanisms .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations enhance understanding of this compound’s electronic properties?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting molecular orbitals, electrostatic potentials, and charge distribution. Basis sets like 6-311++G(d,p) are recommended for imidazole derivatives to account for polarization and diffuse effects. DFT-derived HOMO-LUMO gaps can predict reactivity toward electrophiles/nucleophiles .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or impurities. Mitigation strategies include:

Q. What methodologies address challenges in handling the hygroscopic nature of this dihydrochloride salt?

Q. How can this compound be utilized in structure-activity relationship (SAR) studies for antimicrobial agents?

Derivatize the hydrazide moiety with aryl/heteroaryl groups and compare minimum inhibitory concentrations (MICs) against Gram-negative bacteria (e.g., P. aeruginosa). Molecular docking (e.g., AutoDock Vina) against bacterial enzyme targets (e.g., dihydrofolate reductase) can rationalize SAR trends .

Methodological Best Practices

Q. What analytical techniques complement NMR for characterizing synthetic intermediates?

Q. How can reaction conditions be optimized to minimize byproducts during imidazole ring formation?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) for regioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hr conventional) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.